Citarinostat

HDAC6 Selectivity IC50

Citarinostat (ACY-241) is a second-generation, orally bioavailable HDAC6 inhibitor with 13- to 18-fold selectivity over Class I HDACs (HDAC1-3). At 300 nM, it achieves α-tubulin hyperacetylation without confounding histone H3 acetylation—a defined selectivity window unmatched by first-generation tools such as Tubastatin A. This enables precise dose-response studies of HDAC6-mediated pathways including cytoskeletal dynamics, protein trafficking, and aggresome formation. For in vivo preclinical efficacy studies, the compound demonstrates significant tumor growth suppression at 50 mg/kg IP in combination with paclitaxel in murine xenograft models, with clinical Phase 1b PK data (linear PK up to 360 mg) supporting translational dose extrapolation. Choose Citarinostat when reproducible, off-target-free HDAC6 pharmacology is non-negotiable.

Molecular Formula C24H26ClN5O3
Molecular Weight 467.9 g/mol
CAS No. 1316215-12-9
Cat. No. B606704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitarinostat
CAS1316215-12-9
SynonymsACY-241;  ACY 241;  ACY241;  HDAC-IN-2;  Citarinostat.
Molecular FormulaC24H26ClN5O3
Molecular Weight467.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2Cl)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO
InChIInChI=1S/C24H26ClN5O3/c25-20-12-7-8-13-21(20)30(19-10-4-3-5-11-19)24-27-16-18(17-28-24)23(32)26-15-9-2-1-6-14-22(31)29-33/h3-5,7-8,10-13,16-17,33H,1-2,6,9,14-15H2,(H,26,32)(H,29,31)
InChIKeyVLIUIBXPEDFJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Citarinostat (ACY-241): Selective HDAC6 Inhibitor for Research Procurement and Preclinical Development


Citarinostat (CAS 1316215-12-9, also known as ACY-241 or HDAC-IN-2) is a second-generation, orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6), belonging to the hydroxamic acid class of small molecules . It is chemically defined as 2-((2-chlorophenyl)(phenyl)amino)-N-(7-(hydroxyamino)-7-oxoheptyl)pyrimidine-5-carboxamide with a molecular weight of 467.95 g/mol . The compound is currently under clinical investigation for multiple myeloma and advanced solid tumors [1].

Why Citarinostat Cannot Be Interchanged with Other HDAC6 Inhibitors: Quantitative Selectivity Distinctions


HDAC6 inhibitors represent a heterogeneous class with substantial variation in isoform selectivity, biochemical potency, and oral bioavailability. While multiple compounds in this class target HDAC6, their differential inhibitory activity against Class I HDACs (HDAC1, HDAC2, HDAC3) and HDAC8 profoundly affects cellular pharmacodynamics, toxicity profiles, and therapeutic windows [1]. Citarinostat exhibits a defined 13- to 18-fold selectivity for HDAC6 over HDAC1-3, a quantifiable profile that distinguishes it from both pan-HDAC inhibitors and alternative HDAC6-selective agents . This selectivity threshold directly influences the concentration range at which on-target HDAC6 inhibition occurs without off-target Class I HDAC engagement, a parameter critical for reproducible experimental outcomes [2].

Citarinostat: Quantifiable Differentiation Evidence for Scientific Selection


Citarinostat HDAC6 Potency and Isoform Selectivity Profile Compared to Ricolinostat

Citarinostat demonstrates approximately 2-fold higher biochemical potency against HDAC6 compared to its structural analog ricolinostat (ACY-1215), with IC50 values of 2.6 nM versus 5 nM respectively . Both compounds exhibit similar selectivity profiles against Class I HDACs (13-18 fold for citarinostat vs >10-fold for ricolinostat) . However, citarinostat displays a distinctive potency gradient against Class I isoforms: IC50 values of 35 nM (HDAC1), 45 nM (HDAC2), and 46 nM (HDAC3) compared to ricolinostat's 58 nM, 48 nM, and 51 nM respectively . This differential Class I HDAC inhibitory profile may influence off-target cellular effects at higher concentrations.

HDAC6 Selectivity IC50

Cellular Selectivity Window: Citarinostat α-Tubulin vs Histone H3 Acetylation Threshold

In A2780 ovarian cancer cells, citarinostat induces α-tubulin hyperacetylation (HDAC6 target engagement) at concentrations as low as 300 nM after 24-hour treatment, while histone H3 hyperacetylation (Class I HDAC target engagement) requires concentrations above 1 μM [1]. This establishes a quantifiable cellular selectivity window of approximately 3.3-fold between on-target HDAC6 inhibition and off-target Class I HDAC effects . In contrast, pan-HDAC inhibitors such as panobinostat show no such selectivity window, engaging Class I HDACs at concentrations comparable to HDAC6 inhibition [2].

α-tubulin Acetylation HDAC6 Cellular

Oral Bioavailability and Clinical Pharmacokinetics: Citarinostat Dose-Response Linearity

Citarinostat demonstrates linear pharmacokinetics up to 360 mg once daily in human patients, with this dose level achieving the highest levels of histone and tubulin acetylation in peripheral blood mononuclear cells [1]. No dose-limiting toxicities were observed at doses up to 480 mg, and the 360 mg dose was established as the recommended Phase 2 dose in combination with paclitaxel [2]. In contrast, several structurally distinct HDAC6 inhibitors including Nexturastat A and Tubastatin A lack established human oral bioavailability or clinical pharmacokinetic data, limiting their translational utility [3].

Pharmacokinetics Oral Bioavailability Phase 1b

Second-Generation Structural Optimization: Citarinostat HDAC6 Selectivity vs First-Generation Tool Compounds

Citarinostat was developed as a second-generation HDAC6 inhibitor with optimized selectivity compared to earlier tool compounds. In contrast, the widely used first-generation HDAC6 inhibitor Tubastatin A has been shown to exhibit higher potency for HDAC10 than HDAC6 (pKdapp: HDAC10 = 7.5 vs HDAC6 = 5.0), representing approximately 316-fold greater affinity for this alternative Class IIb HDAC isoform [1]. Tubastatin A also demonstrates affinity for metallo-β-lactamase domain-containing protein 2 (MBLAC2) below 1 μM as an additional off-target [2]. Citarinostat's selectivity profile has been characterized against a broad panel of HDAC isoforms including HDAC1-3, HDAC8, and Class III sirtuins without evidence of comparable off-target liabilities .

Selectivity Off-target HDAC10

Clinical Safety Differentiation: Citarinostat Favorable Tolerability Profile in Human Studies

In a Phase 1b clinical study of 20 patients with heavily pretreated advanced solid tumors, citarinostat combined with paclitaxel demonstrated an acceptable safety profile with no dose-limiting toxicities reported at any dose level up to 480 mg once daily [1]. The maximum tolerated dose was not identified, and citarinostat 360 mg was associated with reduced incidence and severity of neutropenia compared to the 480 mg dose [2]. Three patients achieved confirmed partial responses and 13 achieved stable disease, providing evidence of antitumor activity [3]. This favorable clinical safety profile distinguishes citarinostat from pan-HDAC inhibitors such as panobinostat, which carry FDA boxed warnings for severe diarrhea and cardiac toxicities including QT prolongation and arrhythmias.

Safety Toxicity Phase 1b

Citarinostat: Optimal Research and Preclinical Application Scenarios Based on Quantitative Evidence


HDAC6-Specific Mechanistic Studies Requiring a Defined Cellular Selectivity Window

Citarinostat is ideally suited for in vitro studies investigating HDAC6-specific biological functions where confounding Class I HDAC inhibition must be avoided. Based on quantitative cellular data, researchers can confidently use concentrations up to 1 μM to achieve α-tubulin hyperacetylation without inducing histone H3 acetylation, establishing a defined selectivity window for HDAC6-specific target engagement [1]. This reproducible threshold (300 nM for on-target effects, >1 μM for off-target Class I HDAC effects) enables precise dose-response studies of HDAC6-mediated pathways including cytoskeletal dynamics, protein trafficking, and aggresome formation without confounding Class I HDAC activity [2].

In Vivo Preclinical Studies Requiring Orally Bioavailable HDAC6 Inhibition with Human-Validated Dosing Parameters

For in vivo preclinical efficacy studies in murine xenograft or syngeneic tumor models, citarinostat provides a translational advantage through its validated oral bioavailability and established clinical dosing framework. The compound has demonstrated significant tumor growth suppression at 50 mg/kg intraperitoneal dosing in combination with paclitaxel in athymic nude mouse models, with enhanced antiproliferative effects and increased mitotic abnormalities relative to single-agent treatment [1]. The availability of human Phase 1b pharmacokinetic data (linear PK up to 360 mg) enables researchers to extrapolate clinically relevant exposure levels for preclinical study design [2].

Comparative Pharmacology Studies Evaluating HDAC6 Inhibitor Selectivity Across the Class

Citarinostat serves as a valuable reference compound in comparative pharmacology studies assessing HDAC6 inhibitor selectivity, potency, and off-target profiles. Its well-characterized 13- to 18-fold selectivity over HDAC1-3 provides a quantitative benchmark against which novel HDAC6 inhibitors can be evaluated [1]. Furthermore, its favorable off-target profile (minimal Class III HDAC activity, no reported HDAC10 or MBLAC2 binding) makes it a superior control compound compared to first-generation tool compounds like Tubastatin A, which exhibit confounding off-target liabilities [2]. Researchers performing comparative inhibitor screening should select citarinostat when a validated second-generation HDAC6-selective agent with defined biochemical and cellular selectivity parameters is required [3].

Combination Therapy Studies with Taxane Chemotherapeutics

Citarinostat has demonstrated synergistic anticancer activity when combined with paclitaxel in multiple solid tumor models, making it particularly suitable for studies investigating HDAC6 inhibition as a strategy to enhance taxane efficacy [1]. In cell lines from multiple solid tumor lineages, the combination enhances proliferation inhibition and increases cell death relative to either single agent alone [2]. The combination also induces more frequent occurrence of mitotic cells with abnormal multipolar spindles and aberrant mitoses, providing a mechanistically defined experimental system for studying mitotic catastrophe and aneuploidy induction [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Citarinostat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.